Desyl benzoate, a chemical compound with the formula C21H16O3, currently has limited presence in the scientific research landscape. While its chemical structure and basic properties are available on databases like PubChem , there is a scarcity of published scientific research directly investigating its potential applications or biological effects.
Desyl benzoate is an organic compound with the chemical formula C₁₈H₁₆O₃. It is characterized by its structure, which includes a benzoate group attached to a desyl moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Desyl benzoate is known for its aromatic properties and can be synthesized through various
Desyl benzoate exhibits biological activity that warrants further investigation. Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for use in pharmaceuticals. Its toxicity profile indicates that it is harmful if swallowed and very toxic to aquatic life, highlighting the need for careful handling in laboratory and industrial settings .
The synthesis of desyl benzoate typically involves:
These methods ensure high yields of pure desyl benzoate suitable for further applications .
Desyl benzoate finds applications in several areas:
Research into the interactions of desyl benzoate with various biological systems is limited but suggests potential interactions with enzymes and receptors that could influence its biological activity. Further studies are necessary to elucidate these interactions fully and understand their implications for safety and efficacy in therapeutic applications .
Desyl benzoate shares similarities with several compounds, particularly those within the class of aromatic esters. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Benzyl Benzoate | C₁₄H₁₂O₂ | Commonly used as a solvent and fragrance agent |
| Ethyl Benzoate | C₉H₁₀O₂ | Used as a flavoring agent |
| Phenethyl Benzoate | C₁₈H₁₈O₂ | Exhibits similar aromatic properties |
Desyl benzoate is unique due to its specific structural features that allow it to participate in distinct
The study of desyl benzoate is rooted in the broader exploration of benzoin derivatives, which began with the 1832 discovery of the benzoin condensation by Liebig and Wöhler. This reaction, catalyzed by cyanide ions, enabled the dimerization of benzaldehyde into benzoin—a precursor to desyl derivatives. By the mid-20th century, advances in carbene catalysis revolutionized asymmetric benzoin condensations, achieving enantiomeric excesses up to 99%. Desyl benzoate itself gained prominence in the 1970s as a model substrate for C–O bond cleavage studies, particularly in deprotection reactions using diazaphosphinyl radicals.
The compound’s structural elucidation via NMR ($$ \delta \, 7.2–8.0 \, \text{ppm} $$ for aromatic protons) and mass spectrometry confirmed its diphenylethanone backbone esterified with benzoic acid. Early industrial applications focused on its role in fragrance synthesis, leveraging its low volatility and balsamic odor profile.
Benzoin resin, sourced from Styrax trees, has been used medicinally since the Tang Dynasty (618–907 CE) for treating respiratory ailments. The isolation of benzoic acid from this resin in the 16th century laid the groundwork for synthetic benzoin derivatives. Key milestones include:
Desyl benzoate diverged from simpler benzoates due to its steric hindrance, which impedes nucleophilic attacks at the carbonyl carbon. This property made it invaluable for studying steric effects in ester hydrolysis kinetics.
Desyl benzoate’s bifunctional reactivity—combining an electron-deficient ketone and a labile ester group—has enabled its use in:
| Method | Yield (%) | Selectivity (%) | Reaction Time (h) | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Classical esterification | 75–85 | 85–90 | 4–8 | Moderate | Moderate |
| Desyl chloride-based | 90–95 | 95–98 | 1–4 | High | Moderate |
| Industrial (benzoyl chloride) | 95–97 | >98 | 2–3 | Very high | Moderate |
| Green chemistry (enzymatic) | 80–88 | 92–95 | 3–24 | Low–moderate | Low |
| Catalyst-mediated (novel) | 91–99 | >98 | 1.5–3 | Moderate | Low–moderate |
The data indicate that industrial and catalyst-mediated methods offer the highest yields and selectivity, with the added benefit of scalability. Green chemistry approaches, while environmentally benign, may require longer reaction times and are currently less amenable to large-scale production.
The nucleophilic substitution behavior of desyl benzoate follows established patterns for aromatic esters, with the reaction pathway being highly dependent on the nucleophile strength, solvent polarity, and temperature conditions [3] [4]. The compound demonstrates susceptibility to both unimolecular (SN1) and bimolecular (SN2) mechanisms, though the specific pathway preference depends on the reaction conditions and the nature of the attacking nucleophile.
Under conditions favoring carbocation formation, desyl benzoate can undergo SN1-type nucleophilic substitution. The rate law for this pathway follows first-order kinetics: Rate = k[desyl benzoate], independent of nucleophile concentration [5] [6]. The mechanism proceeds through formation of a stabilized carbocation intermediate, where the aromatic rings provide significant resonance stabilization to the positive charge. This stabilization is particularly pronounced due to the extended conjugation possible between the two phenyl groups and the electron-withdrawing benzoate group.
The stereochemical outcome of SN1 reactions with desyl benzoate typically results in racemization when the reaction occurs at a chiral center, due to the planar nature of the carbocation intermediate [7]. The reaction is characterized by low sensitivity to steric effects, making it favorable for substitution at more hindered positions.
For primary and less sterically hindered substrates, desyl benzoate derivatives can undergo SN2 nucleophilic substitution following second-order kinetics: Rate = k[substrate][nucleophile] [5] [8]. This concerted mechanism involves simultaneous bond formation with the nucleophile and bond breaking with the leaving group, resulting in inversion of stereochemistry at the reaction center.
The SN2 pathway shows high sensitivity to steric hindrance and is typically favored by strong nucleophiles in polar aprotic solvents [6] [7]. The reaction proceeds through a five-coordinate transition state where both the nucleophile and leaving group are partially bonded to the central carbon atom.
| Mechanistic Parameter | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Rate Law | Rate = k[substrate] | Rate = k[substrate][nucleophile] |
| Kinetic Order | First order | Second order |
| Stereochemistry | Racemization/retention | Inversion |
| Carbocation Formation | Yes | No |
| Steric Sensitivity | Low | High |
| Solvent Effect | Favors polar protic | Favors polar aprotic |
Desyl benzoate exhibits characteristic electrophilic behavior due to the electron-withdrawing nature of the benzoate ester group and the carbonyl functionality [9] [10]. The compound can participate in electrophilic aromatic substitution reactions, with the substitution pattern being directed by the electronic properties of the existing substituents.
The electrophilic aromatic substitution of desyl benzoate follows the general two-step mechanism characteristic of aromatic systems [9] [11]. The first step involves attack of the aromatic ring acting as a nucleophile on an electrophile (E⁺), forming an arenium ion intermediate. This step is rate-determining due to the temporary loss of aromaticity. The second step involves rapid deprotonation to restore aromaticity and complete the substitution.
The reaction rate is significantly influenced by the electronic nature of substituents on the aromatic rings. Electron-withdrawing groups, such as the benzoate ester, decrease the nucleophilicity of the aromatic system and slow the rate of electrophilic attack [10] [12]. The regioselectivity follows established patterns, with substitution occurring preferentially at positions that can best stabilize the intermediate carbocation.
The carbonyl group in desyl benzoate serves as an important electrophilic center for nucleophilic addition reactions. The electrophilicity is enhanced by the adjacent aromatic system and the electron-withdrawing benzoate group [13]. The reaction mechanism typically involves nucleophilic attack at the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
The selective cleavage of carbon-oxygen bonds in desyl benzoate represents a critical aspect of its reactivity, with applications in deprotection chemistry and synthetic transformations [14] [15]. Multiple mechanistic pathways exist for these cleavage reactions, each offering different selectivity profiles and reaction conditions.
Recent advances in metal-free carbon-oxygen bond cleavage have identified diazaphosphinyl radical-catalyzed processes as highly effective for desyl-protected compounds [14] [15]. This methodology employs 1,3-di-tert-butyl-1,3,2-diazaphosphinane as a catalyst in combination with pinacolborane as the terminal reductant.
The mechanism operates through an electron-transfer-initiated radical process, fundamentally different from traditional hydridic reduction pathways [15]. The catalytic cycle involves two crucial steps: firstly, the initiator azodiisobutyronitrile switches the originally hydridic reduction to kinetically more accessible electron reduction; secondly, the catalytic phosphorus species upconverts weakly reducing pinacolborane into strongly reducing diazaphosphinane.
The process demonstrates remarkable chemoselectivity for α-carboxy ketone systems, cleaving the benzyl σ-carbon-oxygen bonds while leaving the carbonyl π-carbon-oxygen bonds intact [14]. This selectivity represents a significant advance over traditional reduction methods that typically target carbonyl groups preferentially.
| Substrate Type | Product Yield | Reaction Conditions | Selectivity |
|---|---|---|---|
| Aromatic carboxylic acids | 88-99% | Metal-free, mild temperature | High α-C-O selectivity |
| Aliphatic carboxylic acids | 71-99% | Pinacolborane/diazaphosphinane | Excellent functional group tolerance |
| Amino acid derivatives | 90-91% | Room temperature | Configurational retention |
Metal-free deprotection strategies for desyl-protected carboxylic acids have emerged as attractive alternatives to traditional metal-catalyzed processes [16]. These methods typically employ silicon-based reagents that exploit the oxophilicity of silicon to drive selective carbon-oxygen bond cleavage.
A notable approach utilizes trimethylsilyl chloride in combination with photoredox catalysis to achieve chemoselective dealkylation and de-esterification [16]. The mechanism involves photo-oxidation of the arene ring to generate an oxonium intermediate, which facilitates subsequent carbon-oxygen bond cleavage through silicon-mediated activation.
The process demonstrates exceptional selectivity for phenolic ethers and esters over equivalent aliphatic scaffolds, providing broad functional group compatibility [16]. The reaction conditions are sufficiently mild to preserve reduction-sensitive functional groups, making it suitable for complex molecule synthesis.
Hydrolytic cleavage of desyl benzoate follows classical ester hydrolysis mechanisms, with both acidic and basic conditions being applicable depending on the desired product profile [17] [18]. The mechanism and rate of hydrolysis are significantly influenced by the steric and electronic properties of the ester linkage.
Under basic conditions, desyl benzoate undergoes saponification through a nucleophilic acyl substitution mechanism [17]. The process begins with nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the alkoxide leaving group regenerates the carbonyl functionality, initially forming a carboxylic acid that is immediately deprotonated under the basic conditions to yield the carboxylate salt.
The reaction follows second-order kinetics, with the rate being dependent on both the ester concentration and hydroxide concentration [17]. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing aromatic substituents, makes desyl benzoate more reactive toward basic hydrolysis compared to simple alkyl esters.
Acidic hydrolysis proceeds through a different mechanistic pathway involving protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon [18]. The mechanism involves nucleophilic attack by water on the protonated carbonyl, followed by proton transfers and elimination of the alcohol component.
The rate of acidic hydrolysis is generally slower than basic hydrolysis due to the lower nucleophilicity of water compared to hydroxide ion. However, the reaction can be accelerated by increasing the temperature or using more concentrated acid solutions.
Desyl benzoate serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly oxazole derivatives, through well-established synthetic transformations [19] [20].
The formation of oxazole rings from desyl benzoate derivatives can be achieved through several established synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions [19] [21]. The Robinson-Gabriel synthesis represents the classical approach, involving dehydration of 2-acylaminoketones derived from desyl benzoate.
The Fischer oxazole synthesis provides an alternative pathway utilizing cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid [21]. This method is particularly effective for generating 2,5-disubstituted oxazoles with high regioselectivity. The mechanism involves initial formation of an iminochloride intermediate through addition of hydrogen chloride to the cyanohydrin, followed by condensation with the aldehyde component.
Modern approaches have developed more efficient methodologies for oxazole synthesis. A particularly notable advancement involves the use of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a dehydrative condensing reagent for the one-pot synthesis of oxazoles from carboxylic acids and amino acids [20]. This method offers several advantages including mild reaction conditions, broad substrate scope, and excellent functional group tolerance.
Recent research has focused extensively on the synthesis of 2,4,5-trisubstituted oxazoles due to their pharmacological importance and structural diversity [20] [22]. These compounds attract significant attention as pharmacologically potent scaffolds because structural diversity can be efficiently generated through the introduction of various substituents at all three positions.
A novel approach combines oxazole synthesis with subsequent Suzuki-Miyaura coupling to generate trisubstituted oxazoles in a one-pot sequence [20]. The method utilizes 5-(triazinyloxy)oxazoles as key intermediates, which can undergo nickel-catalyzed cross-coupling with boronic acids to introduce the desired substituent at the 5-position.
| Synthesis Method | Key Features | Substrate Scope | Typical Yields |
|---|---|---|---|
| Robinson-Gabriel | Classical dehydration approach | Limited to α-acylaminoketones | 60-80% |
| Fischer synthesis | Cyanohydrin condensation | Aromatic aldehydes preferred | 50-75% |
| DMT-MM methodology | One-pot, mild conditions | Broad carboxylic acid scope | 70-95% |
| Suzuki-coupling sequence | Trisubstituted products | Diverse boronic acids | 65-85% |
The mechanistic understanding of these transformations continues to evolve, with computational studies providing insights into the electronic and steric factors governing selectivity [20]. The development of more efficient catalytic systems and the exploration of new reaction pathways remain active areas of research, particularly for the synthesis of complex trisubstituted oxazole architectures with potential pharmaceutical applications.
Irritant;Environmental Hazard